molecular formula C7H15NO2 B574908 (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane CAS No. 191354-52-6

(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane

Cat. No.: B574908
CAS No.: 191354-52-6
M. Wt: 145.202
InChI Key: JVACWTVDJZDLLF-LURJTMIESA-N
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Description

(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is a chiral organic compound characterized by its dioxane ring structure with a dimethyl substitution and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with formaldehyde and an amine in the presence of an acid catalyst. The reaction conditions often require careful temperature control and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and distillation to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where reagents such as alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.

Major Products Formed

Scientific Research Applications

(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing biochemical pathways. The dioxane ring structure provides stability and rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2-Dimethyl-4-aminomethyl-1,3-dioxane: The enantiomer of the compound, with similar chemical properties but different biological activities.

    2,2-Dimethyl-4-hydroxymethyl-1,3-dioxane: A related compound with a hydroxymethyl group instead of an aminomethyl group, leading to different reactivity and applications.

    2,2-Dimethyl-4-methyl-1,3-dioxane: A simpler analog with a methyl group, used in different industrial applications.

Uniqueness

(S)-2,2-Dimethyl-4-aminomethyl-1,3-dioxane is unique due to its chiral nature and the presence of both the dioxane ring and aminomethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.

Properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5,8H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVACWTVDJZDLLF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCC(O1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC[C@H](O1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262312
Record name (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191354-52-6
Record name (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191354-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-2,2-Dimethyl-1,3-dioxane-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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